Cas no 2228273-59-2 (2-(4-{(tert-butoxy)carbonylamino}-3-chlorophenyl)cyclopropane-1-carboxylic acid)

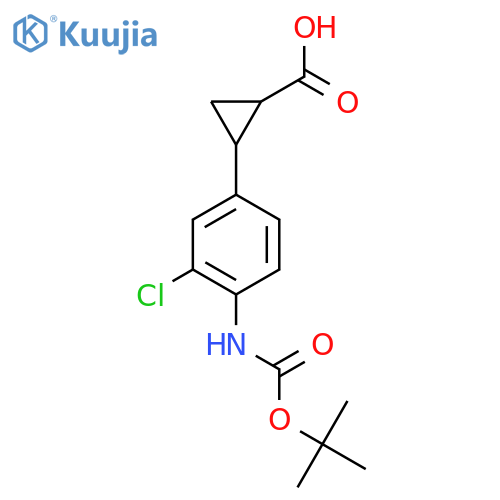

2228273-59-2 structure

商品名:2-(4-{(tert-butoxy)carbonylamino}-3-chlorophenyl)cyclopropane-1-carboxylic acid

2-(4-{(tert-butoxy)carbonylamino}-3-chlorophenyl)cyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-(4-{(tert-butoxy)carbonylamino}-3-chlorophenyl)cyclopropane-1-carboxylic acid

- 2228273-59-2

- EN300-1900253

- 2-(4-{[(tert-butoxy)carbonyl]amino}-3-chlorophenyl)cyclopropane-1-carboxylic acid

-

- インチ: 1S/C15H18ClNO4/c1-15(2,3)21-14(20)17-12-5-4-8(6-11(12)16)9-7-10(9)13(18)19/h4-6,9-10H,7H2,1-3H3,(H,17,20)(H,18,19)

- InChIKey: QYPOQNXOMBBKNW-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C=CC(=C1)C1CC1C(=O)O)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 311.0924357g/mol

- どういたいしつりょう: 311.0924357g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 5

- 複雑さ: 420

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 75.6Ų

2-(4-{(tert-butoxy)carbonylamino}-3-chlorophenyl)cyclopropane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1900253-2.5g |

2-(4-{[(tert-butoxy)carbonyl]amino}-3-chlorophenyl)cyclopropane-1-carboxylic acid |

2228273-59-2 | 2.5g |

$3080.0 | 2023-09-18 | ||

| Enamine | EN300-1900253-10g |

2-(4-{[(tert-butoxy)carbonyl]amino}-3-chlorophenyl)cyclopropane-1-carboxylic acid |

2228273-59-2 | 10g |

$6758.0 | 2023-09-18 | ||

| Enamine | EN300-1900253-5.0g |

2-(4-{[(tert-butoxy)carbonyl]amino}-3-chlorophenyl)cyclopropane-1-carboxylic acid |

2228273-59-2 | 5g |

$4557.0 | 2023-06-02 | ||

| Enamine | EN300-1900253-0.1g |

2-(4-{[(tert-butoxy)carbonyl]amino}-3-chlorophenyl)cyclopropane-1-carboxylic acid |

2228273-59-2 | 0.1g |

$1384.0 | 2023-09-18 | ||

| Enamine | EN300-1900253-0.5g |

2-(4-{[(tert-butoxy)carbonyl]amino}-3-chlorophenyl)cyclopropane-1-carboxylic acid |

2228273-59-2 | 0.5g |

$1509.0 | 2023-09-18 | ||

| Enamine | EN300-1900253-1.0g |

2-(4-{[(tert-butoxy)carbonyl]amino}-3-chlorophenyl)cyclopropane-1-carboxylic acid |

2228273-59-2 | 1g |

$1572.0 | 2023-06-02 | ||

| Enamine | EN300-1900253-5g |

2-(4-{[(tert-butoxy)carbonyl]amino}-3-chlorophenyl)cyclopropane-1-carboxylic acid |

2228273-59-2 | 5g |

$4557.0 | 2023-09-18 | ||

| Enamine | EN300-1900253-0.05g |

2-(4-{[(tert-butoxy)carbonyl]amino}-3-chlorophenyl)cyclopropane-1-carboxylic acid |

2228273-59-2 | 0.05g |

$1320.0 | 2023-09-18 | ||

| Enamine | EN300-1900253-0.25g |

2-(4-{[(tert-butoxy)carbonyl]amino}-3-chlorophenyl)cyclopropane-1-carboxylic acid |

2228273-59-2 | 0.25g |

$1447.0 | 2023-09-18 | ||

| Enamine | EN300-1900253-10.0g |

2-(4-{[(tert-butoxy)carbonyl]amino}-3-chlorophenyl)cyclopropane-1-carboxylic acid |

2228273-59-2 | 10g |

$6758.0 | 2023-06-02 |

2-(4-{(tert-butoxy)carbonylamino}-3-chlorophenyl)cyclopropane-1-carboxylic acid 関連文献

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

2228273-59-2 (2-(4-{(tert-butoxy)carbonylamino}-3-chlorophenyl)cyclopropane-1-carboxylic acid) 関連製品

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量